molecular formula C16H14Cl2N2O2 B2949745 N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338783-55-4

N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2949745
CAS RN: 338783-55-4
M. Wt: 337.2
InChI Key: PIOBKHSTSNCPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to have significant therapeutic potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide works by selectively inhibiting JAK3, which is a key component of the signaling pathways of various cytokines involved in autoimmune diseases. By blocking JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes. In addition to its anti-inflammatory effects, this compound has been shown to inhibit T cell proliferation, induce T cell apoptosis, and modulate cytokine production. This compound has also been shown to have a significant effect on B cell function, including reducing antibody production and inhibiting B cell activation.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in various biological processes. It is also relatively stable and has a long half-life, allowing for prolonged exposure of cells or tissues to the drug. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One potential area of research is the development of more potent and selective JAK3 inhibitors that can be used in combination with this compound to achieve greater therapeutic efficacy. Another area of research is the investigation of the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves the condensation of 3,4-dichlorobenzylamine with cyclopropyl isocyanate to form the corresponding urea intermediate, which is then cyclized with 2-pyridinecarboxylic acid to give the final product. The overall yield of the synthesis is around 20%, and the purity of the product is typically greater than 99%.

Scientific Research Applications

N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial involving patients with rheumatoid arthritis, this compound was shown to significantly reduce disease activity and improve clinical outcomes compared to placebo. Similar results have been observed in clinical trials for psoriasis and inflammatory bowel disease.

properties

IUPAC Name

N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-6-3-10(8-14(13)18)9-20-7-1-2-12(16(20)22)15(21)19-11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBKHSTSNCPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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